1-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)piperidine-3-carboxamide
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Overview
Description
1-(4-FLUOROBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine derivative.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-(4-BROMOBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-(4-FLUOROBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the fluorobenzenesulfonyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-4-8-17(9-5-14)21-19(23)15-3-2-12-22(13-15)26(24,25)18-10-6-16(20)7-11-18/h4-11,15H,2-3,12-13H2,1H3,(H,21,23) |
InChI Key |
IMHZSSQQCKBCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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